5,6-Difluoroquinazoline-2,4-diamine
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Overview
Description
5,6-Difluoroquinazoline-2,4-diamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of fluorine atoms at the 5 and 6 positions of the quinazoline ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinazoline-2,4-diamine typically involves the reaction of 2-amino-5,6-difluorobenzonitrile with guanidine carbonate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of ethanol and propanol under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
5,6-Difluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that quinazoline derivatives, including this compound, exhibit anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
2,4-Diaminoquinazoline: Another quinazoline derivative with similar biological activities.
5-methyl-6-phenylquinazoline-2,4-diamine: A compound with a different substitution pattern but similar pharmacological properties
Uniqueness: 5,6-Difluoroquinazoline-2,4-diamine is unique due to the presence of fluorine atoms at the 5 and 6 positions, which enhances its chemical stability and biological activity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C8H6F2N4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5,6-difluoroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6F2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
InChI Key |
IYMDDXAEKXYKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)F)F |
Origin of Product |
United States |
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